MBDAMVDOIYDRLD-VMPITWQZSA-N
Description
The compound identified by the InChIKey MBDAMVDOIYDRLD-VMPITWQZSA-N corresponds to benzyl-dimethyl-dodecylammonium chloride (BAC12), a quaternary ammonium compound (QAC) widely used as a disinfectant and preservative. Structurally, BAC12 consists of a benzyl group attached to a dimethyl-dodecylammonium moiety, with a chloride counterion (Figure 1B, ). Its C12 alkyl chain balances antimicrobial efficacy and solubility, making it a staple in pharmaceutical and industrial formulations. QACs like BAC12 disrupt microbial cell membranes via cationic interactions, leading to broad-spectrum activity against bacteria, fungi, and enveloped viruses. Regulatory agencies, including the U.S. FDA and EMA, recognize its safety and efficacy in topical antiseptics and medical device sterilization .
Properties
Molecular Formula |
C18H18N4OS2 |
|---|---|
Molecular Weight |
370.489 |
InChI |
InChI=1S/C18H18N4OS2/c1-21-10-9-15-14(12-21)16(23)22-17(19-15)25-18(20-22)24-11-5-8-13-6-3-2-4-7-13/h2-8H,9-12H2,1H3/b8-5+ |
InChI Key |
MBDAMVDOIYDRLD-VMPITWQZSA-N |
SMILES |
CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Alkyl Chain Length and Antimicrobial Activity
- BAC8 (C8) : Moderate efficacy due to shorter chain length, which reduces membrane disruption efficiency. Preferred for low-irritancy formulations (e.g., eye drops) .
- BAC12 (C12) : Optimal balance between hydrophobicity (C12 chain) and cationic charge, achieving high efficacy without excessive cytotoxicity. Standard in surface disinfectants .
- BAC18 (C18): Superior antimicrobial activity due to enhanced lipid membrane interaction. However, poor solubility limits its use to non-aqueous systems (e.g., ointments) .
(b) Functional Modifications: NBD-DDA
NBD-DDA, a fluorescent analog of BAC12, incorporates a nitrobenzoxadiazole (NBD) fluorophore. This modification enables real-time tracking of cellular uptake and localization but reduces antimicrobial potency due to steric hindrance from the bulky NBD group. Applications include studying QAC resistance mechanisms in biofilms .
(c) Toxicity and Regulatory Considerations
- BAC12 exhibits low systemic toxicity but may cause irritation at high concentrations. Regulatory submissions require comparative dissolution profiles and impurity analyses against reference standards (e.g., USP-NF monographs) .
- NBD-DDA is restricted to research due to insufficient toxicological data, highlighting the trade-off between functionality and regulatory compliance .
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